2,6-Diamino-9-(2-hydroxyethoxymethyl)purine
Overview
Description
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is a compound that has been extensively studied for its structural and chemical properties. This compound presents an uncomplexed dap (diaminopurine) group and exhibits significant hydrogen bonding and π-π interactions, which contribute to its complex network of interactions in crystalline forms (Atria et al., 2010).
Synthesis Analysis
The synthesis of 2,6-diaminopurine derivatives has been approached through various methods, including the reaction with chloroacetaldehyde leading to a range of purified products characterized by MS, NMR, fluorescence, and UV spectroscopy. The synthesis process showcases the compound's versatility in forming derivatives with distinct fluorescence characteristics compared to its starting material (Virta et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,6-diaminopurine monohydrate and its derivatives reveals a significant hydrogen-bonding scheme that forms a tight two-dimensional layer, interconnected by weaker hydrogen bonds and π-π interactions. These interactions play a crucial role in the compound's structural integrity and its interaction with other molecules (Atria et al., 2010).
Chemical Reactions and Properties
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine undergoes various chemical reactions, including hydrolysis under acidic conditions, leading to the opening of the imidazole ring and subsequent formation of 2-substituted 4-amino-5-formamidopyrimidine. These reactions highlight the compound's chemical reactivity and the influence of pH on its stability and degradation pathways (Hovinen et al., 1990).
Physical Properties Analysis
The physical properties of 2,6-diaminopurine derivatives, such as their fluorescence and UV spectroscopic characteristics, have been extensively studied. These properties are pivotal for understanding the compound's behavior under various conditions and its potential applications in different scientific fields (Virta et al., 2005).
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine are significantly influenced by its structure, particularly its capacity for hydrogen bonding and its reactivity towards various chemical agents. These properties are crucial for its applications in synthesis and potential therapeutic uses (Atria et al., 2010).
Scientific Research Applications
Synthesis and Cytostatic Activity
- 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is synthesized and explored for its cytostatic activity. Its derivatives exhibit significant in vitro cytostatic activity, particularly against CCRF-CEM cells, a type of leukemia cell line. The synthesis involves reactions with primary or secondary amines and treatment with bromo(trimethyl)silane and hydrolysis, indicating its potential in cancer research and therapy (Holý et al., 2001).
Enzymatic Activation in Biological Systems
- The compound is involved in the conversion to biologically active forms through enzymatic processes. An enzyme from rat liver catalyzes the conversion of N6-cyclopropyl-PMEDAP (a derivative of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine) to 9-[2-(phosphonomethoxy)ethyl]guanine, highlighting its importance in biochemical pathways (Schinkmanová et al., 2006).
Structural Analysis in Crystallography
- The compound's structural characteristics have been studied, revealing complex hydrogen-bonding schemes. This knowledge is crucial for understanding its interactions in biological systems, which can be critical for drug design and development (Atria et al., 2010).
Role in Nucleoside Analog Synthesis
- 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is used in the preparation of nucleoside analogs. These analogs have potential applications in pharmacology, particularly in the design of new therapeutic agents (Arico et al., 2010).
Exploration of Cross-Coupling Reactions
- The compound is a starting material for the synthesis of various analogs through cross-coupling reactions. These synthetic routes are important for creating diverse molecular structures with potential pharmacological activities (Sedláček et al., 2011).
Study of Radiochemical Stability
- The stability of tritium-labeled analogs of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine under physiological conditions has been investigated. This research is significant for understanding the compound's behavior in biological systems, especially for tracer studies in pharmacology and molecular biology (Elbert et al., 2010).
Contribution to Understanding Chemical Synthesis
- Studies on the chemical synthesis of related compounds, such as fluoroadenine nucleosides, demonstrate the compound's relevance in broadening our understanding of synthetic chemistry and its application in drug development (Yong-jia, 2006).
Insights into Astrobiology
- Research on UV-irradiated molecular ices containing purine, including 2,6-diaminopurine, offers insights into the formation mechanisms of nucleobases, which are fundamental to the understanding of astrobiology and the origin of life (Bera et al., 2017).
Application in Corrosion Inhibition
- Studies have shown the potential of purine derivatives, including 2,6-diaminopurine, as corrosion inhibitors for metals. This application is valuable in industrial contexts, particularly in maintaining the integrity of metal structures and equipment (Yan et al., 2008).
properties
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
CAS RN |
59277-86-0 | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-134U | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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